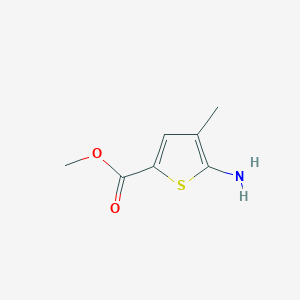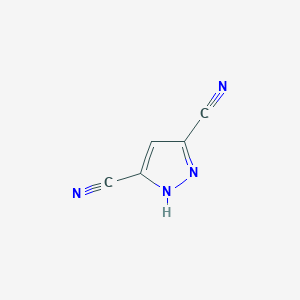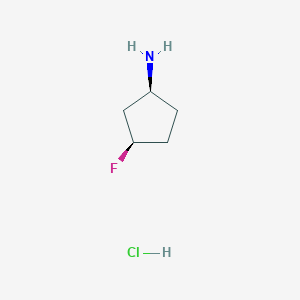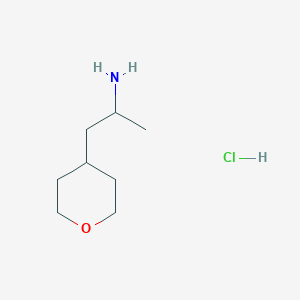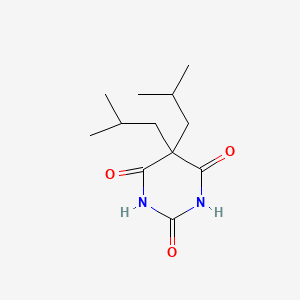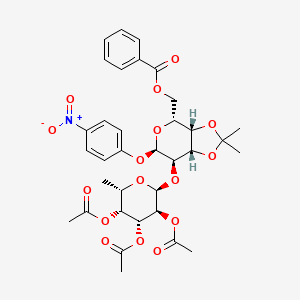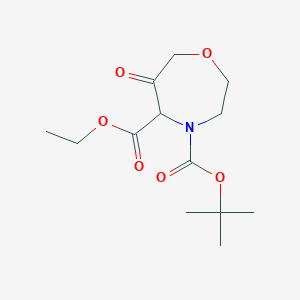
Methyl 2-(2,6-difluorophenyl)acetate
描述
Methyl 2-(2,6-difluorophenyl)acetate: is an organic compound characterized by its molecular formula C₉H₈F₂O₂. It is a derivative of 2,6-difluorophenylacetic acid, where the carboxylic acid group is esterified with methanol. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 2,6-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the reaction is typically carried out in a continuous stirred-tank reactor (CSTR) to ensure consistent mixing and temperature control. The reaction mixture is heated to reflux to drive the esterification to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2,6-difluorophenylacetic acid.
Reduction: Reduction reactions are less common but can be achieved under specific conditions to produce the corresponding alcohol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as sodium azide (NaN₃) in a polar aprotic solvent.
Major Products Formed:
Oxidation: 2,6-Difluorophenylacetic acid.
Reduction: 2,6-Difluorophenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Methyl 2-(2,6-difluorophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique fluorine atoms make it valuable in the development of fluorinated compounds, which are often more stable and reactive.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules. Its fluorine atoms can enhance the binding affinity of certain drugs to their targets.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting diseases where fluorinated compounds are beneficial. Its derivatives can be used in the development of new drugs with improved pharmacokinetic properties.
Industry: In the chemical industry, it is used in the production of agrochemicals, such as pesticides and herbicides, where the presence of fluorine atoms can improve the efficacy and stability of the active ingredients.
作用机制
The mechanism by which Methyl 2-(2,6-difluorophenyl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The fluorine atoms can enhance the binding affinity and specificity of the compound to the enzyme.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may target specific enzymes involved in disease pathways, such as kinases or proteases.
Binding Affinity: The presence of fluorine atoms can increase the binding affinity of the compound to its target, making it more effective at lower concentrations.
相似化合物的比较
Methyl 2,6-difluorobenzoate: Similar structure but with a different functional group.
2,6-Difluorophenylacetic acid: The parent acid form of Methyl 2-(2,6-difluorophenyl)acetate.
2,6-Difluorophenylethanol: A reduction product of the compound.
Uniqueness: this compound is unique due to its ester functional group, which provides different chemical reactivity compared to its acid and alcohol counterparts. The presence of fluorine atoms also imparts unique properties, such as increased stability and reactivity, making it valuable in various applications.
属性
IUPAC Name |
methyl 2-(2,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLWDHPDRSLBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
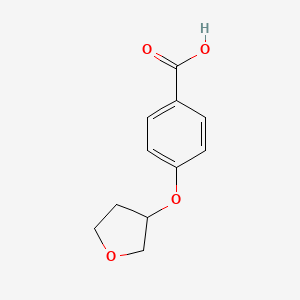
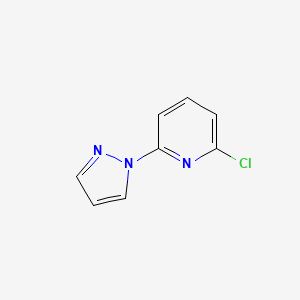
![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)
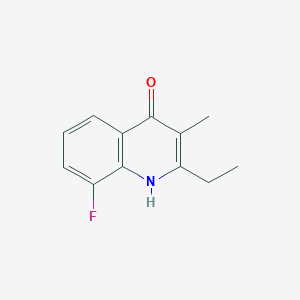
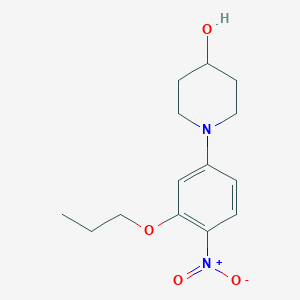
![3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,3'-PYRROLIDINE]](/img/structure/B1429014.png)
